3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione
Overview
Description
The compound “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” is a complex organic molecule. Based on its name, it likely contains an imidazolidine-2,4-dione group, which is a type of heterocyclic compound, and a 3-aminophenyl group, which is a type of aromatic amine .
Synthesis Analysis
While specific synthesis methods for “3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione” were not found, similar compounds, such as Schiff bases, have been synthesized through condensation reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction analysis and Density Functional Theory .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, Schiff bases have been synthesized from simple to complex molecules either under base or acids catalysis with or without heating .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various methods like UV-VIS spectrophotometry, IR spectroscopy, scanning electron microscopy, atomic force microscopy, and the photo-EMF method .
Scientific Research Applications
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Molecularly Imprinted Polymer-Based Sensors for Protein Detection
- Application: Molecularly imprinted polymers (MIPs) are used for protein detection. They are artificial receptors with high-affinity binding sites for a particular molecule or compound .
- Method: The process involves performing the polymerization of proper functional monomers in the presence of a related target molecule called a "template" .
- Results: MIPs for protein recognition are expected to have high affinity via numerous interactions between polymer matrices and multiple functional groups of the target protein .
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Boronic Acids for Sensing and Other Applications
- Application: Boronic acids are used in various sensing applications. They interact with diols and strong Lewis bases as fluoride or cyanide anions .
- Method: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk .
- Results: Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Europium Complexes Based on Aminophenyl Based Polyfluorinated β-Diketonates
- Application: Europium complexes based on aminophenyl based polyfluorinated β-diketonates are used in photophysical applications .
- Method: The synthesis, characterization, and photophysical properties of a series of europium complexes are studied .
- Results: The results of this research are not explicitly mentioned in the source .
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Polyimide Aerogels Cross-Linked with Tri (3-Aminophenyl)Phosphine Oxide
- Application: Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesised for potential applications in aerospace and construction industries as insulation material .
- Method: The PI aerogels were synthesised by 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through a chemical imidization method .
- Results: The PI aerogels had tunable densities ranging from 0.09 to 0.32 g/cm³, and the specific surface areas between 198 and 340 m²/g .
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Medicinal and In Silico Applications of Imidazopyridine Derivatives
- Application: Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
- Method: The method involves the synthesis of imidazopyridine derivatives and their testing against various biological targets .
- Results: The results of this research are not explicitly mentioned in the source .
-
Polyimide Aerogels Cross-Linked with Tri (3-Aminophenyl)Phosphine Oxide
- Application: Polyimide (PI) aerogels cross-linked with a three amino compound tri (3-aminophenyl)phosphine oxide (TAPO) were synthesised for potential applications in aerospace and construction industries as insulation material .
- Method: The PI aerogels were synthesised by 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), pyromellitic dianhydride (PMDA) and 4,4′-diaminodiphenyl ether (4,4′-ODA) through a chemical imidization method .
- Results: The PI aerogels had tunable densities ranging from 0.09 to 0.32 g/cm³, and the specific surface areas between 198 and 340 m²/g .
-
Medicinal and In Silico Applications of Imidazopyridine Derivatives
- Application: Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial and anti-trypanosomal targets .
- Method: The method involves the synthesis of imidazopyridine derivatives and their testing against various biological targets .
- Results: The results of this research are not explicitly mentioned in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-9(14)13(10(12)15)8-4-2-3-7(11)5-8/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAFOCDWKXNODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653854 | |
Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
CAS RN |
1114824-11-1 | |
Record name | 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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